1-Methoxy-4-methylpentan-2-one
Description
Structural Significance and Functional Group Interplay within the Pentanone Framework
The structure of 1-methoxy-4-methylpentan-2-one is based on a five-carbon pentanone chain. The "-2-one" designation indicates a ketone functional group (a carbonyl, C=O) located on the second carbon atom. doubtnut.com The molecule is further defined by two key substituents: a methoxy (B1213986) group (-OCH₃) on the first carbon (the α-carbon relative to the carbonyl) and a methyl group (-CH₃) on the fourth carbon. nih.gov
The interplay between the ketone and the α-methoxy group is of primary chemical significance. The ketone group is a carbonyl bonded to two carbon atoms, making it a site for nucleophilic attack. thoughtco.comwikipedia.org The ether group consists of an oxygen atom connected to two alkyl groups, which is generally less reactive than a hydroxyl group but can influence the molecule's polarity and hydrogen bonding capabilities with other molecules. wikipedia.orgbritannica.com The electron-withdrawing nature of the carbonyl oxygen affects the acidity of the α-hydrogens, although this effect is modulated by the adjacent methoxy group. This arrangement, known as an α-methoxy ketone, is a key structural motif that dictates the compound's reactivity and synthetic applications. The isobutyl group at the other end of the carbonyl (originating from the 4-methylpentan- stem) provides steric bulk, which can influence the stereochemical outcome of reactions at the carbonyl center.
Historical Context and Evolution of Research on Related Ether-Ketone Compounds
The study of ethers and ketones has a rich history in organic chemistry. Ethers, like the anesthetic diethyl ether, were among the early organic compounds to be synthesized and studied. wikipedia.orgbritannica.com Initial work in the 19th century focused on understanding their formation, with chemists like Alexander Williamson developing the Williamson ether synthesis, a method that remains fundamental today. byjus.com This reaction involves the attack of an alkoxide ion on a primary alkyl halide and is a versatile method for creating both symmetrical and unsymmetrical ethers. learncbse.in
The synthesis of ketones has also been a long-standing area of research, with numerous methods developed for their preparation. wikipedia.org The combination of these two functional groups into a single molecule, particularly the α-alkoxy ketone motif, presented unique synthetic challenges and opportunities. Early methods for creating α-alkoxy ketones were often limited in scope. However, significant advancements have expanded their accessibility. A notable example is the homologation methodology introduced by Trost and Mikhail, which involves the conversion of ketones into their α-methoxylated higher homologues using a sulfone-based approach. rsc.org Subsequent research has expanded the scope of this reaction to a wider range of ketones, including acyclic and larger cyclic systems, by employing catalysts like zirconium tetrachloride. rsc.org Modern methods, such as the electrochemical reaction of enol acetates with methanol (B129727), provide efficient and scalable routes to α-methoxy ketones under mild conditions. organic-chemistry.org
Current Research Landscape and Emerging Areas of Investigation for this compound
Current research involving α-methoxy ketones, including structures like this compound, is often focused on their application in complex molecule synthesis and the development of novel synthetic methods. The functional group arrangement makes them valuable intermediates. For instance, the ketone can be selectively reduced or transformed, while the ether linkage remains stable under many conditions.
Emerging areas of investigation include:
Stereoselective Synthesis: The development of methods to control the stereochemistry during the synthesis of α-alkoxy ketones is a key area of interest. This is particularly relevant for applications in natural product synthesis, where specific stereoisomers are often required. The use of α-methoxy ketones in the stereoselective synthesis of dihydroconduritols demonstrates this utility. rsc.org
Catalytic Methods: There is a continuous drive to develop more efficient and environmentally benign catalytic systems for synthesizing these compounds. This includes exploring photocatalysis and electrochemistry to mediate the formation of the α-methoxy ketone moiety. organic-chemistry.org
Energetic Studies: Research into the thermodynamic properties of molecules containing methoxy and ketone functionalities is providing a deeper understanding of their stability. Studies on related compounds, such as methoxy-substituted indanones, have quantified the energetic effects of adding a methoxy group to a ketone-containing ring system, which contributes to a more fundamental understanding of their chemical nature. mdpi.com
New Reactions: The unique reactivity of the α-methoxy ketone scaffold is being explored to develop new chemical transformations. This includes using them as precursors for other functional groups or as key components in multicomponent reactions. nih.gov
Overview of its Synthetic Utility and Potential as a Precursor Molecule
This compound and related α-methoxy ketones are valuable precursors in organic synthesis due to the versatile reactivity of their functional groups. The presence of both a ketone and an ether allows for a range of selective transformations.
Key synthetic applications include:
Homologation: α-methoxy ketones are themselves products of ketone homologation, a process that adds a carbon atom adjacent to the carbonyl group while introducing functionality. rsc.org This makes them key one-carbon-extended building blocks.
Precursors to α-Hydroxy Ketones: The methoxy group can be cleaved under specific conditions to yield an α-hydroxy ketone (an acyloin), another important class of synthetic intermediates.
Scaffolds for Natural Product Synthesis: The structural motif is found in or can be used to access various natural products. For example, methods developed for α-methoxy ketone synthesis have been applied to the preparation of novel prostaglandins (B1171923) and conduritols. rsc.org
Transformation into other Functional Groups: The ketone functionality can be readily converted into an alcohol (e.g., 1-methoxy-4-methylpentan-2-ol), an amine, or an alkene, while the ether remains intact. uni.lubiosynth.com This allows the molecule to serve as a starting point for a diverse array of more complex molecules. For example, ketones can react with N-methoxyamines in three-component reactions to form α-trisubstituted amines. nih.gov
The strategic placement of the methoxy group provides a masked hydroxyl group, which can be unveiled at a later synthetic stage, adding to the compound's utility as a versatile precursor molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-7(8)5-9-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPZOSJFNMQZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86883-73-0 | |
| Record name | 1-methoxy-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Methoxy 4 Methylpentan 2 One
Mechanistic Pathways in Direct Synthesis Approaches
The direct synthesis of 1-Methoxy-4-methylpentan-2-one, an acyclic ketone featuring a methoxy (B1213986) group alpha to the carbonyl, can be envisioned through several fundamental bond-forming reactions. The primary disconnections logically point towards condensation and nucleophilic addition strategies.
Investigations into Nucleophilic Addition and Subsequent Reactions
A plausible synthetic route involves the nucleophilic addition of an organometallic reagent corresponding to one part of the molecule onto an electrophilic carbonyl-containing substrate. For instance, a key step could be the addition of a methoxyacetyl enolate or a synthetic equivalent to an isobutyraldehyde (B47883) derivative.
Alternatively, the nucleophilic attack of an isobutyl organometallic reagent (e.g., isobutylmagnesium bromide) on a methoxyacetyl derivative, such as methoxyacetyl chloride, could form the carbon skeleton. The highly reactive nature of acyl chlorides would necessitate careful temperature control to prevent over-addition.
While cyclization reactions are fundamental in forming cyclic structures, they are not a primary consideration for the direct, linear synthesis of this compound. Rearrangement reactions, such as a pinacol-type rearrangement of a suitably substituted diol, could theoretically be explored but would represent a more circuitous and less direct synthetic pathway.
Elucidation of Condensation Mechanisms Leading to the Ketone Moiety
Condensation reactions are a cornerstone of carbon-carbon bond formation and are highly relevant to the synthesis of the target ketone. numberanalytics.com The structure of this compound strongly suggests a disconnection strategy amenable to a Claisen-type condensation.
A crossed Claisen condensation represents a highly feasible pathway. masterorganicchemistry.comlibretexts.org This reaction involves the condensation between two different esters in the presence of a strong base. masterorganicchemistry.com For this specific synthesis, the reaction would likely occur between an ester containing the isobutyl group, such as methyl isovalerate, and an ester with the methoxymethyl group, like methyl methoxyacetate (B1198184).
The mechanism proceeds through the following key steps:
Enolate Formation: A strong base (e.g., sodium alkoxide) deprotonates the α-carbon of one of the esters to form a reactive enolate. youtube.com Ketones are generally more acidic than esters, so in a ketone-ester condensation, the ketone is preferentially deprotonated. libretexts.orgyoutube.com
Nucleophilic Attack: The ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester molecule. numberanalytics.com This forms a tetrahedral intermediate. youtube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group to yield a β-keto ester. numberanalytics.commasterorganicchemistry.com
For the synthesis of this compound, a Claisen-like condensation between a ketone and an ester is also a powerful strategy. libretexts.org Specifically, the enolate of 3-methyl-2-butanone (B44728) could be reacted with a methoxycarbonylating agent, or the enolate of methoxyacetone (B41198) could be reacted with an isovalerate ester. The success of such crossed condensations hinges on controlling the selectivity of the reaction.
Chemo- and Regioselective Synthesis Strategies for Enhanced Product Purity and Yield
To achieve a successful synthesis, particularly in crossed reactions, controlling chemo- and regioselectivity is paramount to maximize the yield of the desired product and simplify purification. researchgate.netnih.gov
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In a crossed Claisen condensation, the primary challenge is preventing self-condensation of each ester, which would lead to a mixture of products. nih.gov To favor the desired cross-coupling product, one ester can be chosen that lacks α-hydrogens (e.g., ethyl formate (B1220265) or ethyl carbonate), making it unable to form an enolate and act only as the electrophile. libretexts.org When reacting a ketone and an ester, the ketone's more acidic α-hydrogens allow it to be selectively deprotonated and serve as the nucleophilic enolate. libretexts.org
Regioselectivity becomes a factor when a carbonyl compound has two different sets of non-equivalent α-protons. While not an issue for the likely starting materials for this compound (like methyl isovalerate or methoxyacetone), in more complex syntheses, controlling which α-carbon is deprotonated is crucial. This is typically managed by the choice of base and reaction conditions (kinetic vs. thermodynamic control).
The table below outlines potential starting material pairs and the associated selectivity considerations for the synthesis of this compound via a condensation reaction.
| Nucleophile Precursor | Electrophile Precursor | Reaction Type | Key Selectivity Challenge |
| Methoxyacetone | Methyl Isovalerate | Claisen-like | Chemoselectivity: Potential self-aldol condensation of methoxyacetone. |
| 3-Methyl-2-butanone | Methyl Methoxyacetate | Claisen-like | Regioselectivity: Deprotonation can occur at C1 or C3 of the ketone. |
| Methyl Methoxyacetate | Methyl Isovalerate | Crossed Claisen | Chemoselectivity: High risk of self-condensation of both esters. |
Catalysis can play a significant role in directing these reactions. For example, ruthenium nih.gov and rhodium nih.govresearchgate.net catalysts have been developed for highly selective cross-coupling reactions of ketones and other carbonyl compounds.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. jk-sci.cominnoget.com
Solvent-Free Reactions and Alternative Reaction Media
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose health risks. acs.orgresearchgate.net
Solvent-Free Synthesis: Reactions can sometimes be run "neat," using one of the liquid reactants as the solvent medium. nih.govias.ac.in This approach, often facilitated by microwave irradiation, can lead to shorter reaction times and simplified product work-up. tandfonline.com For example, the condensation of a liquid ketone with a liquid ester could potentially be run without an additional solvent.
Alternative Media: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent, and certain addition reactions can be performed in aqueous media. jk-sci.com Another novel approach is the use of recyclable solid-phase media like quartz sand, which can replace traditional solvents in certain coupling reactions for ketone synthesis. acs.org
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comnumberanalytics.comnumberanalytics.comwikipedia.org The formula is:
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. jk-sci.com Condensation reactions, which produce a small byproduct like water or an alcohol, have lower atom economy than pure addition reactions but are generally superior to substitution reactions that use stoichiometric reagents. libretexts.org
Consider the hypothetical synthesis of this compound (M.W. 130.18 g/mol ) via a crossed Claisen condensation between methyl isovalerate (M.W. 116.16 g/mol ) and methyl methoxyacetate (M.W. 104.10 g/mol ).
Reaction: Methyl Isovalerate + Methyl Methoxyacetate → this compound + Methanol (B129727) + Methyl Formate (hypothetical balanced reaction for calculation)
Atom Economy Calculation: This specific Claisen-type reaction would likely involve the enolate of methoxyacetone (M.W. 88.11 g/mol ) and methyl isovalerate (M.W. 116.16 g/mol ), producing methanol (M.W. 32.04 g/mol ) as a byproduct.
Reactants: 88.11 + 116.16 = 204.27 g/mol
Products: 130.18 (desired) + 32.04 (byproduct)
Atom Economy = (130.18 / 204.27) * 100 ≈ 63.7%
The table below compares the theoretical atom economy for different types of reactions that could be part of a synthetic route.
| Reaction Type | General Equation | Byproducts | Typical Atom Economy |
| Addition Reaction | A + B → C | None | 100% |
| Condensation | A + B → C + H₂O | Water/Alcohol | High (but <100%) |
| Substitution (e.g., Wittig) | A + B → C + D | Stoichiometric byproduct | Often Low |
Catalytic Systems in the Preparation of this compound and its Precursors
The synthesis of α-methoxy ketones can be achieved through various catalytic pathways. These systems are crucial for enhancing reaction efficiency, selectivity, and sustainability. A plausible route to this compound involves the direct α-functionalization of 4-methylpentan-2-one or the oxidation of its corresponding alcohol precursor, 1-methoxy-4-methylpentan-2-ol. biosynth.combldpharm.com
Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions due to their well-defined active sites. For the synthesis of α-methoxy ketones, transition-metal-catalyzed reactions are particularly relevant.
A notable example is the cobalt-catalyzed α-methoxymethylation of ketones using methanol as a sustainable C1 source. liv.ac.uk This method utilizes an inexpensive cobalt(II) chloride catalyst (CoCl₂) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). liv.ac.uk The reaction proceeds by functionalizing the α-C(sp³)-H bond of the ketone. Applying this to 4-methylpentan-2-one, the reaction would selectively introduce a methoxymethyl group at the C1 position, which would then need to be demethylated to yield the final product, or more likely, directly form the methoxy group under specific conditions.
Research on various propiophenone (B1677668) derivatives using a similar cobalt-catalyzed system demonstrates the versatility of this approach with both electron-donating and electron-withdrawing substituents, generally achieving high yields. liv.ac.uk This suggests that the alkyl chain of 4-methylpentan-2-one would be compatible with this catalytic system.
Table 1: Cobalt-Catalyzed α-Methoxymethylation of Various Propiophenone Derivatives This table illustrates the efficiency of a homogeneous cobalt catalyst system on substrates analogous to the precursor of this compound. Data sourced from a study on cobalt-catalyzed α-methoxymethylation of ketones. liv.ac.uk
| Substrate (Propiophenone Derivative) | Product Yield (%) |
| Propiophenone | 91% |
| 4'-Methylpropiophenone | 89% |
| 4'-Methoxypropiophenone | 85% |
| 4'-Chloropropiophenone | 90% |
| 4'-(Trifluoromethyl)propiophenone | 78% |
| 2'-Methylpropiophenone | 82% |
Other homogeneous systems reported for related transformations include catalysts based on rhodium, iridium, and ruthenium, often employed in "borrowing hydrogen" strategies where an alcohol is used as an alkylating agent. liv.ac.ukrsc.org
Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and enhanced stability under harsh conditions. For a bulk chemical like a ketone solvent derivative, such a process would be essential for economic viability.
The synthesis of the precursor, 4-methylpentan-2-one (MIBK), is a well-established industrial process that heavily relies on heterogeneous catalysis. One-step synthesis from acetone (B3395972) or 2-propanol often employs bifunctional catalysts, such as palladium or copper supported on mixed oxides like Mg-Al or nano-ZnCr₂O₄. mdpi.comconicet.gov.ar These catalysts possess both metal sites for hydrogenation/dehydrogenation and acid-base sites for the crucial aldol (B89426) condensation step. escholarship.orgconicet.gov.ar
For the subsequent α-methoxylation step to form this compound, a solid catalyst would be desirable. While direct heterogeneous methoxylation of ketones is not widely documented, related α-alkylation reactions have been successfully demonstrated using non-noble metal catalysts. For instance, a manganese-doped cerium oxide (Mn@CeO₂) nanocomposite has been shown to be an efficient and air-stable heterogeneous catalyst for the α-alkylation of ketones with alcohols. acs.org Such a system could potentially be adapted for methoxylation. The mechanism involves the catalyst facilitating a hydrogen-borrowing strategy, where the ketone's α-position is functionalized. acs.org
The study of heterogeneous reactions of ketones like methyl vinyl ketone on mineral surfaces such as α-Al₂O₃ provides insight into the interactions between ketones and solid phases, which is fundamental for designing effective heterogeneous catalysts. nih.gov
Asymmetric Synthesis and Chiral Induction in the Formation of Stereoisomeric Derivatives (if applicable to future research directions)
The introduction of a methoxy group at the C1 position of 4-methylpentan-2-one would create a chiral center at C2, making the existence of (R)- and (S)-enantiomers possible. While there is no specific research on the asymmetric synthesis of this compound, this represents a significant area for future research, particularly if stereoisomeric purity is required for potential applications.
Several strategies for the asymmetric synthesis of related chiral ketones and their derivatives could be adapted:
Organocatalysis: Chiral primary or secondary amines, thioureas, or phosphoric acids have been used to catalyze the asymmetric α-alkylation of ketones. nih.gov For instance, a bifunctional amine-thiourea organocatalyst can activate both a ketone and an electrophile to achieve excellent diastereo- and enantioselectivities. nih.gov A similar strategy could be envisioned for asymmetric α-methoxylation.
Biocatalysis: Enzymes, particularly engineered methyltransferases, offer a highly selective route for asymmetric alkylation. A dual biocatalytic system using an engineered S-adenosylmethionine (SAM) methyltransferase and a SAM regeneration system has been developed for the asymmetric methylation of α-keto acids. nih.gov This platform highlights the potential of biocatalysis to achieve high enantiomeric excess (e.r. up to 99:1) and could be explored for the direct asymmetric methoxylation of a suitable precursor. nih.gov
Chiral Metal Catalysis: Asymmetric transfer hydrogenation (ATH) of α-functionalized ketones is a powerful tool for dynamic kinetic resolution (DKR), where a racemic mixture is converted into a single, highly enantioenriched stereoisomer. acs.orgunc.edu A future synthetic route could involve the synthesis of a racemic α-functionalized precursor to this compound, followed by a DKR step to yield a stereopure intermediate.
Optimization of Reaction Parameters and Kinetic Studies for Efficient Synthetic Protocols
Developing an efficient and scalable synthetic protocol for this compound would require systematic optimization of reaction parameters and a thorough understanding of the reaction kinetics.
Key Parameters for Optimization:
Temperature: Temperature influences reaction rates and selectivity. For the cobalt-catalyzed methoxymethylation mentioned earlier, reactions are typically conducted at elevated temperatures (e.g., 120 °C) to ensure a reasonable reaction time. liv.ac.ukrsc.org
Reactant Concentration and Molar Ratios: The relative concentrations of the ketone precursor (4-methylpentan-2-one), the methoxy source (e.g., methanol), and the oxidant (if required) would need to be carefully controlled to maximize yield and minimize the formation of byproducts.
Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.
Kinetic Studies:
Kinetic analysis is essential to elucidate the reaction mechanism and identify the rate-determining step. For the synthesis of the MIBK precursor, kinetic studies have shown that the dehydration of the diacetone alcohol intermediate is often the rate-limiting step. escholarship.org For a potential α-methoxylation reaction, kinetic studies would involve:
Monitoring the disappearance of reactants and the formation of products over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sielc.com
Performing experiments with varying initial concentrations of each reactant and the catalyst to determine the reaction order with respect to each component.
Investigating the effect of temperature on the reaction rate to calculate the activation energy (Ea) using the Arrhenius equation.
Insights from kinetic studies on related systems, such as the laser flash photolysis of methoxy-substituted phenacyl radicals, can provide valuable data on the reactivity and stability of key intermediates. researchgate.net
Table 2: Investigated Parameters for Synthesis Optimization This table outlines the typical parameters and their rationale for optimization in developing a synthetic protocol for a target compound like this compound.
| Parameter | Rationale for Optimization | Potential Impact |
| Catalyst Type & Loading | Balance between reaction rate, cost, and catalyst lifetime. | Affects reaction speed, yield, and process economics. |
| Temperature | Control of reaction rate versus selectivity and stability. | Higher temperatures increase rate but may promote side reactions or catalyst degradation. |
| Pressure | Can influence gas solubility (if gaseous reactants are used) and reaction equilibrium. | Primarily relevant for gas-phase reactions or those involving volatile reactants. |
| Reactant Molar Ratio | Maximize conversion of the limiting reagent and suppress side-product formation. | Affects yield, selectivity, and raw material efficiency. |
| Solvent | Influences solubility of reactants and catalyst, and can affect the reaction mechanism. | Can alter reaction rates and selectivity. |
By systematically applying these principles of catalysis, stereochemical control, and reaction optimization, efficient and advanced synthetic methodologies for this compound can be developed.
Chemical Reactivity and Transformation Mechanisms of 1 Methoxy 4 Methylpentan 2 One
Ketone Carbonyl Reactivity: Nucleophilic and Electrophilic Pathways
The carbonyl group (C=O) is the most prominent reactive center in 1-methoxy-4-methylpentan-2-one. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. ncert.nic.in
Like other ketones possessing α-hydrogens, this compound is capable of undergoing aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. pressbooks.pub This reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate. ubc.ca The ketone has two sets of α-hydrogens, at the C1 (methoxymethyl) and C3 (isobutyl) positions, leading to potential regiochemical complexity.
Under basic conditions, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. ncert.nic.inpressbooks.pub The protons on C1 are expected to be more acidic than those on C3 due to the additional electron-withdrawing inductive effect of the adjacent methoxy (B1213986) group, favoring the formation of the C1 enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of the ketone (a self-condensation). The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration, often promoted by heat, to yield a conjugated α,β-unsaturated ketone, also known as an enone. libretexts.org
The reaction can also be performed as a "crossed" aldol condensation with a different carbonyl partner, such as an aldehyde that cannot self-condense (e.g., benzaldehyde), to form specific products. ubc.ca
The carbonyl group of this compound can be converted into a carbon-carbon double bond (an alkene) through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two prominent methods for achieving this transformation.
The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) as the nucleophile. The ylide attacks the ketone's carbonyl carbon to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. acs.org This carbanion is generated by treating a phosphonate ester with a base. The HWE reaction typically offers excellent stereoselectivity, favoring the formation of (E)-alkenes, and its phosphate (B84403) byproduct is water-soluble, facilitating easier purification compared to the often-problematic removal of triphenylphosphine oxide. acs.org
The table below summarizes a comparison of these two key olefination reactions as they would apply to this compound.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Nucleophile | Phosphorus Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy removal) |
| Reactivity | Reacts with aldehydes and many ketones | Generally more reactive; reacts well with hindered ketones |
| Stereoselectivity | Variable; often gives mixtures of (Z) and (E) alkenes | High; typically favors the (E)-alkene product |
The ketone functionality can undergo both reduction and oxidation, leading to different classes of compounds.
Reductive Transformations: The carbonyl group is readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.com NaBH₄ is a milder, more selective reagent typically used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a much stronger reducing agent used in aprotic ether solvents. numberanalytics.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield 1-methoxy-4-methylpentan-2-ol. numberanalytics.com
Oxidative Transformations: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent groups. For this compound, the two potential migrating groups are the methoxymethyl group (at C1) and the isobutyl group (at C3). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the isobutyl group (a primary alkyl) would be expected to migrate in preference to the methoxymethyl group, yielding isobutyl methoxyacetate (B1198184).
Ether Linkage Reactivity: Cleavage Reactions and Functionalization Studies
The ether linkage in this compound is generally stable and unreactive towards many reagents. libretexts.orglibretexts.org However, it can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism for the cleavage of this methyl ether would begin with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, would then attack the methyl carbon via an Sₙ2 mechanism. youtube.com This pathway is favored because the methyl carbon is sterically unhindered. The products of this reaction would be 1-hydroxy-4-methylpentan-2-one and a methyl halide (e.g., methyl iodide). The use of Lewis acids like boron tribromide (BBr₃) is another effective method for cleaving methyl ethers. masterorganicchemistry.com
α-Hydrogen Reactivity: Enolization Equilibria and Carbanion Chemistry
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are significantly more acidic than typical alkane hydrogens, with pKa values in the range of 19-21 for ketones. libretexts.orglibretexts.org This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. pressbooks.pub
This compound possesses two distinct sets of α-hydrogens:
C1-Hydrogens: These are positioned between the carbonyl group and the ether oxygen.
C3-Hydrogens: These are part of the methylene (B1212753) group of the isobutyl substituent.
The C1-hydrogens are expected to exhibit greater acidity than the C3-hydrogens. This is because their negative charge in the corresponding enolate is stabilized not only by the carbonyl group but also by the inductive effect of the electronegative ether oxygen atom. Consequently, in the presence of a base, deprotonation will preferentially occur at the C1 position to form the thermodynamically more stable enolate.
This enolate is a potent nucleophile and is the key intermediate in reactions such as the aldol condensation (as discussed in 3.1.1) and α-alkylation reactions. The equilibrium between the ketone and its corresponding enol form is known as keto-enol tautomerism. For most simple ketones, this equilibrium heavily favors the keto form. pressbooks.pub
Stereochemical Control in Reactions Involving the Ketone or Adjacent Carbons
While this compound is an achiral molecule, many of its reactions can generate new stereocenters, making stereochemical control a critical consideration.
Reduction of the Ketone: The reduction of the carbonyl group to a secondary alcohol creates a new stereocenter at C2. Using an achiral reducing agent like NaBH₄ will result in a racemic mixture of (R)- and (S)-1-methoxy-4-methylpentan-2-ol. However, enantioselective reduction can be achieved using chiral reducing agents or catalysts, such as those used in Midland Alpine borane (B79455) reductions or Noyori-type asymmetric transfer hydrogenations, which can deliver the hydride to one face of the prochiral ketone preferentially. wikipedia.orgnih.gov
Aldol Condensation: When the enolate of this compound reacts with an aldehyde, two new stereocenters can be formed, leading to the possibility of four stereoisomeric products (two pairs of enantiomers). The relative stereochemistry (syn vs. anti) of the β-hydroxy ketone product can often be predicted and controlled using the Zimmerman-Traxler model . openochem.org This model proposes a six-membered, chair-like transition state involving the metal cation of the enolate. fiveable.meharvard.edu The geometry of the enolate ((E) or (Z)) and the steric bulk of the substituents on both the enolate and the aldehyde determine the preferred transition state, and thus the stereochemical outcome of the reaction. ubc.ca By carefully choosing reaction conditions (e.g., the base, solvent, and metal counterion), it is possible to favor the formation of one diastereomer over the other.
Rearrangement Reactions and Isomerization Processes Influenced by the Methoxy and Methyl Substituents
There is no available research data, such as reaction mechanisms, kinetic data, or product distribution studies, specifically investigating the rearrangement and isomerization reactions of this compound. The influence of the methoxy and methyl substituents on such transformations for this particular molecule has not been documented in the scientific literature.
Solvent Effects and Catalytic Influence on Reaction Kinetics and Thermodynamics
Similarly, there is a lack of published studies on how different solvents or catalysts affect the reaction rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound. Consequently, no data tables detailing these effects can be provided.
Advanced Spectroscopic and Analytical Characterization of 1 Methoxy 4 Methylpentan 2 One
Elucidation of Conformational Isomers and Rotational Barriers via Multi-dimensional NMR Spectroscopy (e.g., NOESY, ROESY)
While one-dimensional NMR spectroscopy can confirm the basic connectivity of 1-Methoxy-4-methylpentan-2-one, multi-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for elucidating its three-dimensional structure and conformational preferences in solution. huji.ac.ilcolumbia.edu The molecule possesses several single bonds (C1-O, O-C2, C2-C3, C3-C4, C4-C5) around which rotation can occur, leading to various conformational isomers, or conformers.
NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edu The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing powerful constraints for conformational analysis. For a molecule like this compound, which may be of an intermediate size where the standard NOE is close to zero, ROESY is often preferred as the Rotating-frame Overhauser Effect (ROE) is always positive. columbia.edu
By analyzing the pattern of NOESY/ROESY cross-peaks, the preferred spatial arrangement of the methoxy (B1213986) group relative to the isobutyl group can be determined. For example, a correlation between the methoxy protons (-OCH₃) and the C3 methylene (B1212753) protons (-CH₂-) would indicate a folded conformation where these groups are brought into close proximity. The absence of such correlations would suggest a more extended conformation. Quantitative analysis of these cross-peak intensities, often in conjunction with theoretical calculations, can provide estimates of the energy barriers to rotation around the key single bonds. auremn.org.br
Table 1: Hypothetical ROESY Correlations for a Folded Conformer of this compound
| Proton Group 1 (¹H Signal) | Proton Group 2 (¹H Signal) | Expected ROESY Cross-Peak | Implied Proximity |
| Methoxy (-OCH₃) | Methylene (-CH₂-CO) | Strong | Indicates a syn-periplanar or syn-clinal relationship |
| Methylene (CO-CH₂-CH) | Isobutyl Methine (-CH(CH₃)₂) | Medium | Confirms spatial relationship along the backbone |
| Methoxy (-OCH₃) | Isobutyl Methine (-CH(CH₃)₂) | Weak/Absent | Suggests these groups are distant in this conformer |
| Isobutyl Methyls (-CH(CH₃)₂) | Methylene (-CH₂-CO) | Medium | Confirms folding of the isobutyl group towards the carbonyl |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Mechanistic Insights during Reactions
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed fingerprint of the functional groups within this compound. These methods are complementary; molecular vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.com A complete vibrational analysis provides confirmation of the molecular structure and can be used to study mechanistic pathways.
A comprehensive vibrational analysis has been performed on the isomeric compound 4-methoxy-4-methyl-2-pentanone (B89442), whose functional groups are identical to the title compound. researchgate.net This data provides a strong basis for assigning the spectral features of this compound.
Key vibrational modes include:
Carbonyl (C=O) Stretch: A very strong and sharp absorption in the FT-IR spectrum, typically around 1715-1725 cm⁻¹, characteristic of an aliphatic ketone. This band will also be present, though potentially weaker, in the Raman spectrum.
Ether (C-O-C) Stretch: The asymmetric stretch of the C-O-C ether linkage gives rise to a strong band in the FT-IR spectrum, usually found in the 1150-1085 cm⁻¹ region. The symmetric stretch is often weaker and appears in the Raman spectrum.
C-H Stretches: Absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the methyl and methylene groups. researchgate.net These are typically strong in both IR and Raman spectra.
C-H Bending: Deformations and bending vibrations of the alkyl framework appear in the 1470-1365 cm⁻¹ region.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |
| Asymmetric C-H Stretch | -CH₃, -CH₂ | ~2960 | ~2960 | Strong |
| Symmetric C-H Stretch | -CH₃, -CH₂ | ~2870 | ~2870 | Medium-Strong |
| Carbonyl Stretch | C=O | ~1720 | ~1720 | Strong (IR), Medium (Raman) |
| Asymmetric C-H Bend | -CH₃, -CH₂ | ~1465 | ~1465 | Medium |
| Symmetric C-H Bend | -CH₃ | ~1370 | ~1370 | Medium |
| Asymmetric C-O-C Stretch | -CH₂-O-CH₃ | ~1120 | ~1120 | Strong (IR), Weak (Raman) |
| Skeletal Vibrations | C-C | 1000-800 | 1000-800 | Weak-Medium |
High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation and Fragmentation Pathway Analysis in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. With a chemical formula of C₇H₁₄O₂, its monoisotopic mass is 130.09938 Da. uni.lu HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for unambiguous determination of the elemental composition and distinguishing it from other compounds with the same nominal mass.
When subjected to ionization techniques like Electron Ionization (EI), the molecule undergoes fragmentation, and the resulting pattern is a valuable tool for structural elucidation. The fragmentation of this compound is predicted to be directed by its two functional groups, the ketone and the ether.
Common fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for ketones and ethers. libretexts.orgyoutube.com Cleavage of the bond alpha to the carbonyl group can lead to the loss of an isobutyl radical (•C₄H₉) to form the [CH₃OCH₂CO]⁺ ion (m/z 75), or the loss of a methoxymethyl radical (•CH₂OCH₃) to form the isovaleryl cation [CH₃)₂CHCH₂CO]⁺ (m/z 85).
Inductive Cleavage: The charge on the ether oxygen can induce cleavage of an adjacent C-C bond. youtube.com
McLafferty Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement could potentially occur, leading to the elimination of a neutral alkene.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Ion | Formula | Calculated m/z (Da) | Proposed Fragmentation Pathway |
| [M]⁺ | [C₇H₁₄O₂]⁺ | 130.0994 | Molecular Ion |
| [M - •CH₃]⁺ | [C₆H₁₁O₂]⁺ | 115.0759 | Loss of a methyl radical |
| [M - •CH₂OCH₃]⁺ | [C₅H₉O]⁺ | 85.0653 | Alpha-cleavage at C2-C1 |
| [M - •C₄H₉]⁺ | [C₃H₅O₂]⁺ | 75.0289 | Alpha-cleavage at C2-C3 |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | Isobutyl cation |
| [C₂H₅O]⁺ | [C₂H₅O]⁺ | 45.0340 | Methoxy-methylene fragment [CH₂OCH₃]⁺ |
Predicted collision cross-section (CCS) values have been calculated for various adducts, such as 128.3 Ų for the [M+H]⁺ adduct, providing another layer of analytical data for identification in complex mixtures. uni.lu
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Detection
In-situ spectroscopic techniques, such as ReactIR (FT-IR), process Raman, or real-time NMR spectroscopy, are powerful tools for monitoring the synthesis of this compound in real-time. nih.gov These methods allow chemists to track the concentrations of reactants, products, and any transient intermediates without the need for sampling and quenching the reaction.
For instance, in a potential synthesis involving the oxidation of 1-methoxy-4-methylpentan-2-ol, in-situ FT-IR could be used to monitor the reaction progress. A probe inserted directly into the reaction vessel would record spectra continuously. Researchers would observe the disappearance of the broad O-H stretching band of the starting alcohol (around 3400 cm⁻¹) and the simultaneous appearance and growth of the sharp C=O stretching band of the product ketone (around 1720 cm⁻¹). This data provides precise information on reaction kinetics, endpoint determination, and can help identify the formation of unstable intermediates that might not be detectable by offline analysis. nih.gov
Advanced Chromatographic Methods Coupled with Spectroscopic Detection for Purity Profiling and Quantitative Analysis in Research Settings
Advanced chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, as well as for its precise quantification. nih.gov Given its volatility and thermal stability, Gas Chromatography (GC) is a highly suitable technique. When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), it provides comprehensive qualitative and quantitative data.
A GC-MS analysis would provide a chromatogram where the retention time is a characteristic identifier for the compound under specific conditions. The mass spectrum obtained for the peak at that retention time serves as definitive confirmation of its identity, by comparison with a library spectrum or by analyzing its fragmentation pattern. The area of the chromatographic peak is proportional to the amount of the compound, allowing for purity assessment (e.g., >99%) and quantitative analysis in a research sample, such as determining the yield of a reaction. For less volatile derivatives or when analyzing complex matrices, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS offers exceptional resolution and sensitivity. nih.gov
Table 4: Illustrative GC-MS Data for a Research Sample of this compound
| Retention Time (min) | Peak Area (%) | Observed m/z of Major Fragments | Tentative Identification |
| 3.85 | 0.8 | 43, 58, 72 | Acetone (B3395972) (solvent) |
| 8.92 | 98.5 | 130, 115, 85, 75, 57, 45 | This compound |
| 9.54 | 0.7 | 132, 117, 71 | Unidentified Impurity |
Computational and Theoretical Chemistry of 1 Methoxy 4 Methylpentan 2 One
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure, molecular orbital energies, and various reactivity descriptors. For 1-Methoxy-4-methylpentan-2-one, such calculations would typically be performed using methods like Density Functional Theory (DFT).
A study on the isomer 4-methoxy-4-methyl-2-pentanone (B89442) utilized DFT with the B3LYP functional and 6-311++G** and cc-pVTZ basis sets to analyze its electronic properties. scm.com Similar calculations for this compound would yield its optimized geometry, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO energies are critical reactivity descriptors. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity. nih.gov For 4-methoxy-4-methyl-2-pentanone, the HOMO, LUMO, and energy gap were calculated to be -0.2598 eV, -0.0308 eV, and 0.229 eV, respectively. scm.com It is expected that this compound would exhibit comparable values due to the presence of the same functional groups.
Table 1: Predicted Electronic Properties of this compound (Analogous to 4-methoxy-4-methyl-2-pentanone)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -0.26 eV | Electron-donating capability |
| LUMO Energy | ~ -0.03 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 0.23 eV | Chemical reactivity and stability |
Note: These values are based on the published data for the isomer 4-methoxy-4-methyl-2-pentanone and serve as an estimation for this compound.
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Barriers
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, DFT calculations can identify the most likely pathways for a reaction, locate the transition state structures, and determine the energy barriers that must be overcome. nih.gov
For this compound, DFT studies could elucidate the mechanisms of various reactions, such as nucleophilic addition to the carbonyl group or enolate formation. ebsco.com These studies would involve calculating the geometries and energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state defines the activation energy, which is crucial for understanding the reaction kinetics.
While no specific DFT studies on the reaction pathways of this compound have been published, research on other ketones provides a template for what such an investigation would entail. For example, a DFT study on the acid-catalyzed esterification of acetic acid detailed the intermediates and transition states, providing a comprehensive energy profile of the reaction. nih.gov A similar approach for this compound would offer valuable insights into its reactivity.
Molecular Dynamics Simulations for Conformational Analysis, Solvent Effects, and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. muni.cz By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, the effects of the solvent on its structure and behavior, and the nature of its intermolecular interactions.
For a flexible molecule like this compound, MD simulations would be particularly useful for understanding its conformational preferences. The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the relative populations of these conformers and the energy barriers between them.
Furthermore, by including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational equilibrium and how the solute and solvent molecules interact. This is crucial for understanding the behavior of this compound in solution. While specific MD simulations for this compound are not available, the methodology is widely applied to organic molecules to understand their dynamic properties in various environments. muni.cz
Prediction of Spectroscopic Signatures and Validation against Experimental Data
Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov
The vibrational frequencies calculated from methods like DFT can be correlated with the peaks in experimental IR and Raman spectra, aiding in the assignment of vibrational modes. For the isomer 4-methoxy-4-methyl-2-pentanone, a detailed vibrational analysis was performed using DFT, showing good agreement between calculated and experimental spectra. scm.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts can be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. While experimental spectra for this compound are available in databases, a dedicated computational study to predict and validate these spectra would provide a deeper understanding of its structural and electronic properties. The NIST database contains the mass spectrum for the isomer 4-methoxy-4-methyl-2-pentanone, which is another spectroscopic signature that can be computationally modeled. nist.gov
Chemical Reactivity Indices and Fukui Function Analysis for Predicting Reaction Sites
Chemical reactivity indices derived from DFT, such as the Fukui function, are powerful tools for predicting the most reactive sites in a molecule. scm.comwikipedia.org The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org
There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (electron acceptance), indicating sites susceptible to attack by nucleophiles.
f-(r) : for electrophilic attack (electron donation), highlighting sites likely to be attacked by electrophiles.
f0(r) : for radical attack.
For this compound, a Fukui function analysis would pinpoint the atoms most likely to participate in different types of reactions. It is expected that the carbonyl carbon would have a high f+ value, making it a prime target for nucleophiles. The carbonyl oxygen, being electron-rich, would likely have a high f- value, indicating its susceptibility to electrophilic attack. While a specific Fukui function analysis for this compound is not documented, the principles are well-established and widely applied in computational chemistry to predict chemical reactivity. faccts.de
Exploration of Potential Energy Surfaces for Understanding Complex Transformations
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By exploring the PES, chemists can identify stable molecules (minima on the surface), transition states (saddle points), and the pathways that connect them. libretexts.org
For this compound, a detailed exploration of its PES would be essential for understanding complex transformations such as rearrangements or multi-step reactions. For instance, the PES could reveal the energy landscape for the interconversion of different conformers or the pathways for more complex chemical reactions.
Computational methods can be used to scan the PES by systematically changing specific geometric parameters (e.g., bond lengths, angles, or dihedral angles) and calculating the energy at each point. ebsco.com This allows for the construction of a map of the energy landscape, providing a comprehensive picture of the molecule's possible transformations and their associated energy costs. Although no such study is publicly available for this compound, the methodology is a cornerstone of computational chemistry for elucidating complex chemical processes. libretexts.orgwikipedia.org
Derivatization and Analog Synthesis of 1 Methoxy 4 Methylpentan 2 One
Synthesis of Novel Alkoxy- and Halo-substituted Methylpentanone Derivatives
The modification of the methoxy (B1213986) group and the introduction of halogen atoms are key strategies to modulate the physicochemical properties of the parent compound.
Alkoxy-Substituted Derivatives: The synthesis of new alkoxy analogs can be approached by first cleaving the methyl ether to reveal the corresponding alcohol, 1-hydroxy-4-methylpentan-2-one. This dealkylation can be achieved using standard reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyketone is a key intermediate that can be subsequently re-alkylated with various alkyl halides or sulfates under Williamson ether synthesis conditions (a strong base like sodium hydride followed by the appropriate alkylating agent) to yield a library of novel alkoxy-substituted derivatives.
Halo-Substituted Derivatives: The introduction of halogens can be targeted at several positions. Alpha-halogenation of the ketone at the C1 position is a common transformation that can be accomplished under acidic or basic conditions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental bromine. For instance, reaction with bromine in acetic acid could yield 1-bromo-1-methoxy-4-methylpentan-2-one. Alternatively, halogenation at the isobutyl group could be achieved using more vigorous, radical-based halogenating agents, though this often leads to a mixture of products and presents selectivity challenges. The synthesis of 6-halo-substituted analogues has been explored in other complex systems, demonstrating the feasibility of such modifications. mdpi.com
Table 1: Examples of Potential Alkoxy- and Halo-substituted Derivatives
| Derivative Name | Proposed Modification | Potential Synthetic Reagent |
|---|---|---|
| 1-Ethoxy-4-methylpentan-2-one | Substitution of methoxy with ethoxy group | Ethyl iodide (after demethylation) |
| 1-Isopropoxy-4-methylpentan-2-one | Substitution of methoxy with isopropoxy group | Isopropyl bromide (after demethylation) |
| 1-Bromo-1-methoxy-4-methylpentan-2-one | Bromination at C1 position | N-Bromosuccinimide (NBS) |
| 1-Chloro-1-methoxy-4-methylpentan-2-one | Chlorination at C1 position | N-Chlorosuccinimide (NCS) |
Functionalization of the Ketone Group to Aldehydes, Alcohols, or Carboxylic Acids
The carbonyl group is a highly reactive center that allows for a variety of functional group interconversions.
Reduction to Alcohols: The most direct functionalization is the reduction of the ketone to the corresponding secondary alcohol, 1-methoxy-4-methylpentan-2-ol. This transformation can be readily achieved with high yield using a range of reducing agents. Mild, selective reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically sufficient for this purpose. gauthmath.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although they offer little advantage here and require more stringent anhydrous conditions. The resulting alcohol introduces a new stereocenter at the C2 position, leading to the formation of diastereomers.
Oxidation to Carboxylic Acids: The oxidation of a ketone to a carboxylic acid is not a straightforward process and typically requires cleavage of a carbon-carbon bond adjacent to the carbonyl. Harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or nitric acid under heat, could potentially cleave the C1-C2 bond to yield 3-methylbutanoic acid. However, such reactions are often low-yielding and lack selectivity, as other parts of the molecule may also be susceptible to oxidation. A more controlled, multi-step approach would be required for a cleaner conversion. General methods for oxidizing aldehydes to carboxylic acids are well-established, but ketones are significantly less reactive. organic-chemistry.org
Conversion to Aldehydes: Direct conversion of a ketone to an aldehyde is not a standard transformation in synthetic organic chemistry.
Table 2: Products from Functionalization of the Ketone Group
| Target Functional Group | Product Name | Typical Reagent | Reaction Type |
|---|---|---|---|
| Alcohol | 1-Methoxy-4-methylpentan-2-ol | Sodium borohydride (NaBH₄) | Reduction |
| Carboxylic Acid | 3-Methylbutanoic acid | Potassium permanganate (KMnO₄) | Oxidative Cleavage |
Incorporation into Heterocyclic Compounds and Other Ring Systems
The ketone functionality serves as an excellent electrophilic handle for the construction of various heterocyclic rings through condensation and cyclization reactions.
Pyrazine Derivatives: Condensation of the α-methoxy ketone with a 1,2-diamine, such as ethylenediamine, could potentially lead to the formation of a dihydropyrazine (B8608421) intermediate, which could be subsequently oxidized to the corresponding substituted pyrazine. The synthesis of alkoxy-substituted pyrazines is an area of interest in medicinal chemistry. researchgate.net
Pyrimidine Derivatives: A Biginelli-type reaction offers a pathway to dihydropyrimidinones. This one-pot multicomponent reaction would involve the condensation of 1-methoxy-4-methylpentan-2-one with an aldehyde (e.g., benzaldehyde) and urea (B33335) or thiourea (B124793) under acidic catalysis. This approach allows for the rapid generation of molecular complexity from simple precursors. researchgate.net
Other Heterocycles: Reaction with hydrazine (B178648) or substituted hydrazines could yield pyrazole (B372694) or dihydropyridazinone derivatives, depending on the reaction conditions and whether a second carbonyl equivalent is used. Similarly, reaction with hydroxylamine (B1172632) would produce the corresponding oxime, which is a versatile intermediate for further transformations, such as the Beckmann rearrangement or cyclization reactions.
Table 3: Potential Heterocyclic Systems from this compound
| Heterocyclic Class | Key Reagents | Reaction Type |
|---|---|---|
| Pyrazine | 1,2-Diamine (e.g., ethylenediamine) | Condensation/Cyclization/Oxidation |
| Dihydropyrimidinone | Aldehyde, Urea/Thiourea | Biginelli Reaction |
| Pyrazole/Pyridazinone | Hydrazine/Substituted Hydrazine | Condensation/Cyclization |
| Isoxazole | Hydroxylamine followed by cyclization | Condensation/Cyclization |
Design and Synthesis of Stereoisomeric Variants for Stereoselective Studies
The structure of this compound contains a stereocenter at the C4 position. If synthesized from achiral precursors, it exists as a racemic mixture of (R)- and (S)-enantiomers. The synthesis of stereoisomerically pure variants is crucial for investigating the role of stereochemistry in its reactivity and potential biological activity.
Chiral Pool Synthesis: An effective strategy to obtain enantiomerically pure material is to start from a chiral precursor. For example, L-leucine or D-leucine, which possess the required (S) or (R) stereochemistry at the isobutyl-substituted carbon, could be converted through a series of established transformations (e.g., conversion to the corresponding α-hydroxy acid, then to a Weinreb amide, followed by reaction with methoxymethyl lithium) into the desired (S)- or (R)-1-methoxy-4-methylpentan-2-one.
Diastereoselective Reduction: As mentioned in section 6.2, the reduction of the ketone in an enantiomerically pure starting material, such as (S)-1-methoxy-4-methylpentan-2-one, will generate a new stereocenter at C2, resulting in a mixture of diastereomers: (2R, 4S)- and (2S, 4S)-1-methoxy-4-methylpentan-2-ol. The ratio of these diastereomers can be controlled through the use of stereoselective reducing agents (e.g., L-Selectride® or R-Selectride®), guided by Cram's or Felkin-Anh models of asymmetric induction. The synthesis of all possible stereoisomers is a powerful tool for structure-activity relationship studies. researchgate.net
Table 4: Stereoisomeric Variants of this compound and its Alcohol
| Compound | Stereoisomer | Potential Synthetic Approach |
|---|---|---|
| This compound | (S)-enantiomer | Synthesis from L-leucine |
| (R)-enantiomer | Synthesis from D-leucine | |
| 1-Methoxy-4-methylpentan-2-ol | (2R, 4S)-diastereomer | Diastereoselective reduction of (S)-ketone |
| (2S, 4S)-diastereomer | Diastereoselective reduction of (S)-ketone | |
| (2S, 4R)-diastereomer | Diastereoselective reduction of (R)-ketone | |
| (2R, 4R)-diastereomer | Diastereoselective reduction of (R)-ketone |
Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogs in Defined Reaction Systems
Once a library of analogs has been synthesized, Structure-Reactivity Relationship (SRR) studies can be conducted to systematically probe how structural modifications influence chemical reactivity. These studies are fundamental to understanding the electronic and steric effects governing the behavior of the molecule.
Methodology: A defined reaction system would be chosen to assess reactivity. For example, the rate of reduction of the ketone group by NaBH₄ could be measured for each analog. By comparing the reaction rates of different alkoxy-substituted analogs (from section 6.1), one could determine the electronic influence of the C1-alkoxy group on the electrophilicity of the C2-carbonyl. Similarly, comparing the reactivity of halo-substituted analogs would reveal the impact of inductive effects.
Expected Outcomes: It could be hypothesized that introducing more electron-withdrawing groups (like a bromo-substituent at C1) would increase the electrophilicity of the carbonyl carbon, leading to a faster rate of reduction. Conversely, bulkier alkoxy groups at C1 might sterically hinder the approach of the nucleophile, slowing the reaction rate. Investigating the reactivity of different stereoisomers (from section 6.4) in reactions that are sensitive to steric hindrance would provide insight into how the 3D arrangement of the isobutyl group influences access to the reactive ketone center. Such studies, linking structural changes to reactivity, have been instrumental in optimizing lead compounds in various chemical fields. researchgate.net
Table 5: Hypothetical Structure-Reactivity Relationship Study
| Analog | Structural Modification | Hypothesized Effect | Hypothetical Reactivity Metric (Relative Rate of Reduction) |
|---|---|---|---|
| This compound | Baseline | N/A | 1.0 |
| 1-Ethoxy-4-methylpentan-2-one | Slightly bulkier alkoxy group | Minor steric hindrance | 0.9 |
| 1-Bromo-1-methoxy-4-methylpentan-2-one | Electron-withdrawing group at C1 | Increased carbonyl electrophilicity | > 2.0 (estimated) |
| (S)-1-Methoxy-4-methylpentan-2-one | Single enantiomer | Baseline for stereoselective reactions | 1.0 |
Applications of 1 Methoxy 4 Methylpentan 2 One As a Chemical Intermediate
Utilization in the Multi-step Synthesis of Complex Organic Scaffolds and Natural Product Analogs
Integration into Synthetic Sequences for Precursors in Agrochemical Research (excluding discussion of end-use effects)
The development of new agrochemicals often relies on the synthesis of novel molecular structures. Chemical intermediates that can be readily modified are crucial in this research. The structure of 1-Methoxy-4-methylpentan-2-one contains elements that could be of interest in the design of new agrochemical precursors. The ketone functionality, for example, is a common feature in many biologically active molecules. Synthetic chemists could potentially use this compound as a starting material to build more complex molecules for screening in agrochemical research. Nevertheless, there is no specific information in the public domain that documents the integration of this compound into synthetic sequences for agrochemical precursors.
Development of Novel Solvents with Tunable Polarity and Selectivity for Chemical Processes
The search for novel solvents with specific properties is an ongoing effort in green and sustainable chemistry. rsc.org The polarity and selectivity of a solvent are critical for optimizing chemical reactions. This compound possesses both a polar ketone group and a less polar ether group, along with a non-polar alkyl chain. This combination suggests that it could exhibit interesting solvent properties. By modifying its structure, it might be possible to tune its polarity and selectivity for specific chemical processes. However, research focused on the development and application of this compound as a novel solvent is not currently available in the scientific literature.
Environmental Transformation Pathways of 1 Methoxy 4 Methylpentan 2 One
Atmospheric Oxidation Pathways and Kinetics
Reaction with Hydroxyl Radicals (OH) and Ozonolysis
No specific data on the reaction kinetics or products of 1-Methoxy-4-methylpentan-2-one with hydroxyl radicals or ozone is available in the reviewed literature.
Nitrate (B79036) Radical Reactions and Photolytic Degradation Mechanisms
Information regarding the reaction of this compound with nitrate radicals or its photolytic degradation pathways could not be located.
Hydrolysis Pathways and Products in Aquatic Environments
There is no available research detailing the hydrolysis pathways or identifying the resulting products for this compound in aquatic systems.
Biotransformation and Biodegradation Mechanisms in Environmental Systems
Specific biotransformation or biodegradation mechanisms, including the chemical breakdown pathways for this compound, are not documented in the available scientific literature.
Identification and Characterization of Environmental Transformation Products
As no studies on the transformation pathways were found, there is consequently no information on the identification and characterization of environmental transformation products of this compound.
Future Research Directions and Unexplored Avenues for 1 Methoxy 4 Methylpentan 2 One
Development of Highly Efficient and Sustainable Catalytic Systems for Synthesis
The advancement of green chemistry principles necessitates the development of sustainable and highly efficient catalytic systems for chemical synthesis. scrivenerpublishing.com Future research on 1-Methoxy-4-methylpentan-2-one should prioritize the discovery and optimization of such systems. An area of interest is multifaceted catalysis, where a single metal catalyst can guide multiple, mechanistically distinct steps within a reaction sequence. researchgate.net This approach can lead to more sustainable processes by operating under mild, base-free conditions. researchgate.net
Furthermore, the use of reusable catalysts like metal-organic frameworks (MOFs) presents a promising avenue. rsc.org Research could explore the design of a specific MOF, such as one based on chromium, that demonstrates high thermal stability and can be easily separated and reused for the synthesis of this compound. rsc.org The goal would be to develop protocols that feature low catalyst loading and utilize environmentally benign solvents, aligning with the principles of green and sustainable process development. rsc.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H14O2 |
| CAS Number | 86883-73-0 |
| InChI | InChI=1S/C7H14O2/c1-6(2)4-7(8)5-9-3/h6H,4-5H2,1-3H3 |
| InChIKey | GWPZOSJFNMQZFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)COC |
Exploration of Unconventional Reactivity Patterns under Extreme Conditions or Novel Catalysis
Investigating the reactivity of this compound under unconventional conditions could reveal novel chemical transformations. This includes subjecting the compound to extreme temperatures, pressures, or utilizing innovative catalytic methods like photoredox or enzymatic catalysis. scrivenerpublishing.com Such explorations could unlock new reaction pathways that are inaccessible under standard laboratory conditions, potentially leading to the synthesis of new, valuable molecules. The functional groups of this compound—the ketone and the ether—provide reactive sites that might exhibit unique behavior under these unconventional stimuli.
Integration of this compound into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. Future research should focus on integrating the synthesis of this compound into automated flow chemistry platforms. This would involve developing robust protocols that allow for continuous production, minimizing manual intervention and improving reproducibility. Such a system would be invaluable for producing the compound on a larger scale for further research or potential industrial applications, representing a significant step towards more efficient and modern chemical manufacturing.
Deeper Mechanistic Insights through Advanced In-situ Spectroscopic and Microscopic Techniques
A fundamental understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization. Future studies should employ advanced analytical methods to gain these insights. Techniques such as in-situ Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide real-time information on catalyst structure and reaction intermediates. rsc.org This detailed mechanistic data would be instrumental in refining the catalytic systems discussed in section 9.1, leading to higher yields and selectivity.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 131.10666 | 128.3 |
| [M+Na]+ | 153.08860 | 138.1 |
| [M+NH4]+ | 148.13320 | 135.9 |
| [M+K]+ | 169.06254 | 133.5 |
Note: These values are computationally predicted using CCSbase and have not been experimentally verified. uni.lu
Design of Smart Materials Utilizing this compound as a Building Block
Smart materials, which are designed to respond to external stimuli, are at the forefront of materials science. mpg.de A significant area of future research is the potential use of this compound as a molecular building block for such materials. mpg.de By functionalizing the ketone or ether groups, the molecule could be integrated into polymer chains or other complex architectures. These resulting materials could be designed to be "mechanoresponsive," where an applied mechanical force could trigger a specific chemical response, such as breaking and reassembling (self-healing) or generating an optical signal. mpg.de The unique structure of this compound could impart specific properties to these novel smart materials.
Q & A
Q. What are the established synthetic routes for 1-Methoxy-4-methylpentan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Williamson ether synthesis to introduce the methoxy group. For example, reacting a methyl halide with a hydroxyl-containing precursor under basic conditions (e.g., NaH or KOH). The ketone group can be introduced via Friedel-Crafts acylation or oxidation of secondary alcohols. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Williamson synthesis.
- Temperature control : Low temperatures minimize side reactions during acylation.
- Purification : Column chromatography is critical for isolating the product from byproducts like dialkylated species .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H NMR :
- Methoxy protons appear as a singlet near δ 3.2–3.4 ppm.
- Methyl groups adjacent to the ketone resonate as singlets around δ 1.1–1.3 ppm.
- ¹³C NMR :
- Ketone carbonyl at δ 205–215 ppm.
- Methoxy carbon at δ 50–55 ppm.
- IR Spectroscopy :
- Strong carbonyl stretch (C=O) at ~1700–1750 cm⁻¹.
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 130 (calculated for C₇H₁₄O₂) confirms molecular weight .
Q. What are the primary reactivity patterns of the ketone and methoxy functional groups under standard laboratory conditions?
- Methodological Answer :
- Ketone Reactivity :
| Reaction Type | Reagents/Conditions | Products | Considerations |
|---|---|---|---|
| Reduction | NaBH₄ (mild), LiAlH₄ (strong) | Secondary alcohol | Steric hindrance may slow reduction rates |
| Nucleophilic Addition | Grignard reagents (e.g., RMgX) | Tertiary alcohols | Anhydrous conditions required to prevent reagent decomposition |
- Methoxy Group : Generally inert but can undergo demethylation under strong acids (e.g., HBr in acetic acid) to yield phenolic derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the ketone group without affecting the methoxy group?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers) for the methoxy group during ketone reactions.
- Catalytic selectivity : Employ Lewis acids (e.g., AlCl₃) to polarize the ketone carbonyl, enhancing nucleophilic attack while leaving the methoxy group intact.
- Monitor selectivity via in-situ FTIR or HPLC to track reaction intermediates .
Q. What analytical strategies resolve contradictions in kinetic vs. thermodynamic product distributions during nucleophilic additions?
- Methodological Answer :
- Variable-temperature NMR : Identify dominant products at low (kinetic) vs. high (thermodynamic) temperatures.
- Computational modeling : Use DFT calculations to predict energy barriers for transition states.
- Quenching experiments : Halt reactions at timed intervals to isolate intermediates for GC-MS analysis .
Q. How does the steric environment of the methoxy group influence regioselectivity in catalytic hydrogenation reactions?
- Methodological Answer :
- Steric bulk from the methoxy group can hinder adsorption on catalytic surfaces (e.g., Pd/C), favoring hydrogenation at less hindered sites.
- Deuterium labeling : Track hydrogenation pathways using D₂ to confirm regioselectivity.
- Compare results with analogs lacking the methoxy group to isolate steric effects .
Q. What computational modeling approaches predict the compound’s behavior in heterogeneous catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate adsorption energies on metal surfaces (e.g., Pt, Ni) to predict catalytic activity.
- Molecular Dynamics (MD) : Model diffusion rates in porous catalysts to optimize reaction efficiency.
- Validate models with XPS or TEM to correlate simulations with experimental surface interactions .
Q. What challenges arise in characterizing degradation products under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Identify trace degradation products (e.g., carboxylic acids from ketone oxidation).
- Accelerated aging studies : Expose the compound to UV/O₂ and analyze products via HRMS .
- Stability testing : Correlate degradation pathways with Arrhenius kinetics to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
